molecular formula C8H7NO2S B13135847 5-Cyano-2-methylbenzenesulfinicacid

5-Cyano-2-methylbenzenesulfinicacid

Cat. No.: B13135847
M. Wt: 181.21 g/mol
InChI Key: MFENEDXRZOLWRR-UHFFFAOYSA-N
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Description

5-Cyano-2-methylbenzenesulfinic acid: is a chemical compound with the molecular formula C₈H₆ClNO₂S5-cyano-2-methylbenzenesulfonyl chloride (CAS Number: 372198-49-7). The compound features a cyano group (CN) and a sulfinyl group (SO₂) attached to a benzene ring. Its IUPAC name is 5-cyano-2-methylbenzenesulfonyl chloride .

Preparation Methods

Synthetic Routes:: The synthetic preparation of 5-cyano-2-methylbenzenesulfinic acid typically involves the following steps:

    Chlorination: Start with 2-methylbenzenesulfonyl chloride (also known as toluenesulfonyl chloride) and react it with cyanide ion (CN⁻) to introduce the cyano group. The reaction proceeds under mild conditions.

    Hydrolysis: The resulting 5-cyano-2-methylbenzenesulfonyl chloride is then hydrolyzed using water or a hydroxide solution to yield 5-cyano-2-methylbenzenesulfinic acid.

Industrial Production::

Chemical Reactions Analysis

Reactions::

    Hydrolysis: As mentioned earlier, hydrolysis of 5-cyano-2-methylbenzenesulfonyl chloride yields the sulfinic acid.

    Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions, leading to various derivatives.

    Oxidation/Reduction: The sulfinic acid functionality can participate in redox reactions.

Common Reagents and Conditions::

    Hydrolysis: Water or aqueous base (e.g., NaOH).

    Substitution: Various nucleophiles (e.g., amines, thiols).

    Oxidation/Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).

Major Products:: The major product of hydrolysis is 5-cyano-2-methylbenzenesulfinic acid itself. Substitution reactions can yield diverse derivatives.

Scientific Research Applications

5-Cyano-2-methylbenzenesulfinic acid finds applications in:

    Organic Synthesis: As a versatile building block for the synthesis of other compounds.

    Medicinal Chemistry: It may serve as a precursor for drug development.

    Photoredox Catalysis: Its sulfinic acid moiety can participate in photoredox reactions.

Mechanism of Action

The exact mechanism by which 5-cyano-2-methylbenzenesulfinic acid exerts its effects depends on its specific application. It may act as a reagent, catalyst, or intermediate in various chemical processes.

Comparison with Similar Compounds

While 5-cyano-2-methylbenzenesulfinic acid is unique due to its cyano and sulfinic acid functionalities, similar compounds include:

These related compounds share some structural features but differ in substituents and properties.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

5-cyano-2-methylbenzenesulfinic acid

InChI

InChI=1S/C8H7NO2S/c1-6-2-3-7(5-9)4-8(6)12(10)11/h2-4H,1H3,(H,10,11)

InChI Key

MFENEDXRZOLWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)S(=O)O

Origin of Product

United States

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